Product packaging for Monoethanolamine borate(Cat. No.:CAS No. 10377-81-8)

Monoethanolamine borate

Cat. No.: B086929
CAS No.: 10377-81-8
M. Wt: 104.9 g/mol
InChI Key: JCAYXDKNUSEQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoethanolamine borate is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine . It is supplied as a white to off-white crystalline powder or granules with a typical purity of 85% for industrial and research applications . The compound is readily soluble in water and alcohols, with a 1% solution having a pH of approximately 8.0–9.5 . Its molecular formula is C₂H₈BNO₃, and it has a molecular weight of 104.9 g/mol . A key area of academic interest is its molecular structure, which is proposed to feature a coordinate bond between the boron and nitrogen atoms (B←N), resulting in a four-coordinate boron center that contributes to its hydrolytic stability . This compound serves as a versatile agent in multiple research fields. In materials science, it is investigated as a non-extractable modifier for wood and cellulose materials, where it forms hydrolytically stable chemical bonds with hydroxyl groups, providing long-lasting protection against biocorrosion and fire . In tribology, it is studied as an additive in bio-based lubricating oils, where it demonstrates antioxidant properties, helps maintain viscosity, and offers corrosion protection for copper surfaces . Its ability to form protective films containing boron and nitrogen on metal surfaces is key to its function . Furthermore, this compound is explored for its antimicrobial and antifungal activities, showing effectiveness against various bacteria and fungi such as Staphylococcus aureus and Candida albicans . In metalworking fluid formulations, it acts as a corrosion inhibitor and pH buffer, providing essential alkali reserve . It is also used in polymer and resin systems, including epoxies, where it can act as a crosslinking agent or buffering agent . Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications . Chemical Properties Table This table summarizes key physico-chemical data for this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8BNO3 B086929 Monoethanolamine borate CAS No. 10377-81-8

Properties

CAS No.

10377-81-8

Molecular Formula

C2H8BNO3

Molecular Weight

104.9 g/mol

IUPAC Name

2-aminoethoxyboronic acid

InChI

InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2

InChI Key

JCAYXDKNUSEQRT-UHFFFAOYSA-N

SMILES

B(O)(O)OCCN

Canonical SMILES

B(O)(O)OCCN

Other CAS No.

68130-12-1
10377-81-8

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics

Advanced Synthetic Routes

The synthesis of monoethanolamine borate (B1201080) is primarily achieved through the esterification of boric acid and monoethanolamine. The process is designed to be controlled and efficient, yielding a product with specific characteristics suitable for various industrial applications.

The production of monoethanolamine borate from boric acid and monoethanolamine is a condensation reaction that yields the borate ester and water. google.compatsnap.com A significant challenge in this synthesis is precisely controlling the reaction to prevent the formation of excessively pure this compound, which can lead to the formation of large, blocky crystals upon cooling, hindering its subsequent use. google.compatsnap.com

A widely adopted method involves a carefully managed, temperature-phased process. The synthesis begins by dissolving boric acid in monoethanolamine, which acts as both a reactant and a solvent, by heating the mixture to approximately 90°C. google.com To mitigate the loss of the volatile monoethanolamine reactant, a condensation reflux system is employed throughout the heating process. google.com

The reaction temperature is then elevated to a range of 135–145°C to facilitate the esterification. google.compatsnap.com Progress of the reaction is meticulously tracked by collecting and monitoring the water content in the product. google.com The reaction is typically halted once a predetermined amount of water has been generated, which corresponds to the desired conversion rate and product purity. google.com This controlled approach ensures the production of this compound with properties optimized for applications such as providing an alkali reserve in metalworking fluids. google.compatsnap.com

Table 1: Controlled Esterification Process Parameters

ParameterValue/ConditionPurposeSource(s)
Reactants Boric Acid (99%), Monoethanolamine (99%)Primary components for esterification. google.compatsnap.com
Initial Heating 90°CTo completely dissolve boric acid in monoethanolamine. google.com
Reaction Temperature 135–145°COptimal range for the forward reaction under normal pressure. google.compatsnap.com
Process Control Condensation RefluxTo prevent the escape of vaporized monoethanolamine. google.com
Monitoring Water content collection and monitoringTo infer the production quantity and control product purity. google.com
Termination Point e.g., Water content reaches 20% of initial monoethanolamine massTo achieve a reasonable purity and prevent excessive crystallization. google.com

The stoichiometric ratio of the reactants, boric acid and monoethanolamine, is a critical factor that dictates the composition and yield of the final product. researchgate.net A common industrial practice involves using a 1:1 mass ratio of boric acid and monoethanolamine. google.compatsnap.com Given their nearly identical molecular weights (approximately 61.8 g/mol for boric acid and 61.08 g/mol for monoethanolamine), this mass ratio translates to a near-equimolar ratio. google.compatsnap.com

A slight molar excess of monoethanolamine is often considered advantageous in practice. This is because a small amount of monoethanolamine can be lost with water vapor during the heated reaction, and a slight excess ensures the boric acid is fully reacted. google.compatsnap.com The stoichiometry can also be intentionally varied to produce different products; for instance, adjusting the quantity of monoethanolamine relative to boric acid can influence the formation of di- and triesters. googleapis.com Research has also explored other ratios, such as 1:3 and 1:5 (boric acid to monoethanolamine), to synthesize different polyborate-ethanolamine complexes. d-nb.info

Optimizing reaction conditions, particularly temperature and pressure, is paramount for the successful synthesis of this compound. The reaction is known to be exothermic. googleapis.comresearchgate.net

Temperature: Temperature control is crucial throughout the process. An initial heating step to 90°C ensures the complete dissolution of boric acid. google.com The main esterification reaction is typically conducted at 135–145°C under atmospheric pressure. google.compatsnap.com This temperature range is a critical process window.

Too low: The reaction proceeds too slowly or not at all. google.com

Too high: The reaction proceeds too rapidly, leading to the formation of excess this compound, which causes undesirable crystallization upon cooling. google.compatsnap.com

In some solvent-assisted preparations, a lower temperature range of 60–66°C is maintained to control the exothermic reaction. googleapis.com

Pressure: The synthesis is generally carried out at normal atmospheric pressure. google.compatsnap.com The primary pressure-related concern is managing the water vapor generated during the reaction. A condensation reflux apparatus is essential to prevent the loss of monoethanolamine along with the water vapor, ensuring the reactant concentrations are maintained. google.com

Table 2: Temperature Optimization in this compound Synthesis

Temperature RangeStageRationaleSource(s)
60–66°CMain Reaction (Solvent-Assisted)Controlled reaction in the presence of water. googleapis.com
90°CInitial DissolutionComplete dissolution of boric acid in monoethanolamine. google.compatsnap.com
135–145°CMain Reaction (Solvent-Free)Optimal temperature for esterification at normal pressure. google.compatsnap.com
150°CMain ReactionAlternative higher temperature for complex formation. d-nb.info

The synthesis of this compound can be performed using either solvent-assisted or solvent-free methods, with each approach offering distinct characteristics.

Solvent-Free Synthesis: The reaction can be conducted between the neat reactants, boric acid and monoethanolamine. researchgate.netmatec-conferences.org In this scenario, monoethanolamine itself serves as the solvent for boric acid in the initial phase. This method is described as intensive and exothermic. researchgate.netmatec-conferences.org Solvent-free approaches are often highlighted as environmentally friendly, potentially offering enhanced reaction rates and simplified product work-up. researchgate.net When conducted with pure substances, the resulting product can consist of two phases: one crystalline and one gel-like. researchgate.netmatec-conferences.org

Solvent-Assisted Synthesis: Alternatively, the reaction can be carried out in a solvent. researchgate.netmatec-conferences.org Water is a common solvent used in some preparations. For example, one documented synthesis uses a mixture of approximately 50 wt% boric acid, 33 wt% monoethanolamine, and 17 wt% water. googleapis.com The presence of a solvent like water can help to moderate the exothermic nature of the reaction. However, as water is also a product of the esterification, its removal is necessary to drive the equilibrium toward the desired borate ester. google.comgoogle.com

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms provides insight into the structure and stability of this compound.

The formation of this compound involves a reaction between a Lewis acid (boric acid) and a Lewis base (monoethanolamine). patsnap.com The nitrogen atom in monoethanolamine possesses a lone pair of electrons that it can donate to the electron-deficient boron atom of boric acid. researchgate.netmatec-conferences.org

There has been scientific discussion regarding the precise nature of the bond formed, with some suggesting an ionic interaction while others propose the formation of a coordinate covalent bond (B←N). researchgate.net Strong evidence from X-ray photoelectron spectroscopy (XPS) supports the formation of a donor-acceptor bond between boron and nitrogen. researchgate.net This coordination results in the boron atom becoming four-coordinate, a state that confers greater hydrolytic stability compared to the three-coordinate state typical of boric acid. researchgate.netmatec-conferences.org The resulting molecule is described as having both Lewis acid and Lewis base receptors. google.compatsnap.com In aqueous solutions, these complexes exist in a dynamic equilibrium and can interact with other molecules through hydrogen bonding. d-nb.infosantos.com

Hydrolysis Kinetics and Equilibrium Dynamics in Aqueous Systems

This compound is characterized as a UVCB (Unknown or Variable Composition, Complex Reaction Products) substance, reflecting its complex, equilibrium-dependent nature in aqueous solutions. santos.com It only exists in an aqueous solution and is in a constant state of equilibrium; any attempt to remove the water results in an equilibrium shift and a change in the molecule's nature. santos.com The compound is readily biodegradable, which is indicative of its susceptibility to hydrolysis. santos.com

The stability of this compound in aqueous solutions is significantly influenced by pH. Boron species distribution is highly dependent on the pH of the environment. industrialchemicals.gov.au Generally, boronic esters experience accelerated hydrolysis at pH values near their pKa. ed.ac.uk this compound provides stability to enzymatic solutions at a basic pH, preferably in the range of 8 to 11, suggesting it is more stable under these alkaline conditions. google.com In cosmetic applications, it is used as a buffer to maintain a stable pH between 7 and 8.7. lerochem.eu Conversely, hydrolysis is expected to accelerate in acidic conditions (pH < 7) due to the increased potential for nucleophilic attack on the boron atom's empty 2p orbital.

When this compound degrades in an aqueous environment, it undergoes hydrolysis, breaking down into its constituent precursors. The primary hydrolysis products are boric acid and monoethanolamine. santos.com In the aquatic environment, the compound transforms into boric acid, which then exists in equilibrium with borate anions. santos.com This reversion to its original components is a key aspect of its environmental fate.

Investigation of Oligomerization and Polyborate Species Formation

In aqueous solutions, and depending on the reaction conditions, this compound can be involved in the formation of more complex structures, including oligomers and various polyborate species. When the reaction is carried out with an excess of boric acid, the product is not a single compound but a mixture that includes this compound, its salts, and various borates and polyborates. google.com The formation of polyborate polymers is also concentration-dependent, becoming more likely at boric acid concentrations above 0.01-0.025 M. industrialchemicals.gov.aunih.gov

Studies characterizing the complexes formed between ethanolamines and borates have identified several species in solution. d-nb.info Analysis of the aqueous solution reveals a mixture of monoborate, triborate, and pentaborate species. The triborate, which features a six-membered boroxole ring, has been identified as the most abundant species. d-nb.info

Table 1: Relative Abundance of Polyborate Species in Aqueous Solution

Borate Species Relative Abundance (%)
Monoborate 24
Triborate 40
Pentaborate 36

Data derived from spectroscopic analysis of ethanolamine-polyborate complexes. d-nb.info

Analytical ultracentrifugation of these solutions shows the presence of extremely small species with a hydrodynamic diameter of approximately 0.5 nm, further confirming that these complexes exist as small, distinct oligomeric units in solution. d-nb.info

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Characterization

The characterization of monoethanolamine borate (B1201080) is complex due to the dynamic equilibrium it exhibits in solution. The reaction between monoethanolamine and boric acid can result in a variety of species, including simple salts, borate esters, and coordination complexes. lube-media.commatec-conferences.org Advanced spectroscopic techniques are essential to identify these species, understand their structural features, and probe the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the investigation of monoethanolamine borate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, coordination, and the various equilibria present in solution. lube-media.com

Boron-11 (¹¹B) NMR is particularly sensitive to the local environment of the boron atom, making it an ideal technique for distinguishing between different boron species in solution. The chemical shift in ¹¹B NMR is highly dependent on the coordination number of the boron atom. nih.gov

In aqueous solutions, boric acid exists in equilibrium between the trigonal planar B(OH)₃ (sp² hybridization) and the tetrahedral borate anion B(OH)₄⁻ (sp³ hybridization). lube-media.com This equilibrium is highly pH-dependent. At a pH below 7, the dominant species is the undissociated boric acid, B(OH)₃, which typically shows a chemical shift of around 19-20 ppm. matec-conferences.org As the pH increases into the alkaline range (pH > 9), the equilibrium shifts towards the formation of the tetrahedral borate anion, B(OH)₄⁻. lube-media.commatec-conferences.org This change in coordination from three-coordinate to four-coordinate boron results in a significant upfield shift in the ¹¹B NMR spectrum, with signals for B(OH)₄⁻ appearing in the range of 1 to 2 ppm. matec-conferences.org In the intermediate pH range of approximately 7 to 11, various polyborate anions such as [B₃O₃(OH)₄]⁻ and [B₃O₃(OH)₅]²⁻ can also be formed and detected by ¹¹B NMR, with characteristic signals appearing between those of B(OH)₃ and B(OH)₄⁻. matec-conferences.org

Boron SpeciesCoordinationHybridizationTypical ¹¹B Chemical Shift (ppm)Predominant pH Range
B(OH)₃ (Boric Acid)Trigonal Planarsp²~19-20&lt; 7
B(OH)₄⁻ (Borate Anion)Tetrahedralsp³~1-2&gt; 9
Polyborate Anions (e.g., [B₃O₃(OH)₄]⁻)Mixed-~12-167 - 11

This interactive table summarizes the ¹¹B NMR characteristics for key boron species in aqueous solution. Data compiled from multiple research findings. lube-media.commatec-conferences.orgnsf.gov

Beyond simple speciation, ¹¹B NMR is crucial for elucidating the coordination chemistry between boric acid and monoethanolamine (MEA). The reaction can lead to the formation of a dative coordination bond between the nitrogen atom of MEA and the boron atom (B←N). matec-conferences.org This results in a four-coordinate boron species, which is significantly more stable against hydrolysis compared to simple borate esters. matec-conferences.org

The formation of these N-borate coordination complexes is confirmed by ¹¹B NMR spectra. researchgate.net For instance, analysis of reaction products between boric acid and monoethanolamine reveals a complex mixture of species, including polyborate amides and esters, with ¹¹B NMR signals observed at distinct chemical shifts such as -6, -10, and -13.5 ppm. lube-media.com The presence of a four-coordinate boron-nitrogen compound is a key feature of the this compound system. matec-conferences.orgresearchgate.net The specific chemical shifts are indicative of the different electronic environments of the boron nucleus, providing a fingerprint for the various complexes formed in solution.

While ¹¹B NMR focuses on the boron center, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information about the organic ligand, monoethanolamine, and how it is altered upon complexation.

In ¹³C NMR studies of the monoethanolamine-borate complex, the chemical shifts of the carbon atoms in the ethanolamine (B43304) backbone are affected by the interaction with boron. For example, the carbon attached to the oxygen (O-CH₂) and the carbon attached to the nitrogen (N-CH₂) in the complex appear at different chemical shifts compared to pure, uncomplexed monoethanolamine. d-nb.info This shift provides clear evidence of the interaction and complex formation.

Compound¹³C Chemical Shift (O-CH₂) (ppm)¹³C Chemical Shift (N-CH₂) (ppm)
Pure Monoethanolamine63.142.3
Monoethanolamine-Borate Complex58.541.4

This table presents a comparison of ¹³C NMR chemical shifts for pure monoethanolamine and its borate complex, demonstrating the effect of complexation. Data sourced from a study on ethanolamine-polyborate complexes. d-nb.info

¹H NMR spectra also offer insights. In deuterated solvents like D₂O, protons on the hydroxyl (-OH) and amine (-NH₂) groups undergo rapid exchange with deuterium (B1214612) and are often not observed. d-nb.info However, the protons on the carbon backbone provide useful information. In some studies, the ¹H NMR spectra show no discernible difference between what would be expected for coordinated and free ligands, a phenomenon attributed to a very fast exchange process between the different species in solution on the NMR timescale. researchgate.net Other research has noted the absence of a signal around 3.0 ppm, which would be characteristic of a protonated ammonium (B1175870) group (NH₃⁺), suggesting the formation of the B←N bond instead of a simple acid-base salt. researchgate.net

A significant application of ¹¹B NMR is the quantitative analysis (qNMR) of free boric acid in this compound products. lube-media.com This is crucial for regulatory and classification purposes. The method relies on the clear separation of the sharp signal for free aqueous boric acid (H₃BO₃(aq)) from the broader signals of the various polyborate complexes. lube-media.com

By establishing a calibration curve with known concentrations of boric acid, the amount of free boric acid in a sample can be accurately determined. lube-media.com The free boric acid peak is typically observed as a sharp signal at a chemical shift of 0 ppm when an external reference is used. lube-media.com Studies have successfully used this technique to demonstrate that in well-formulated this compound reaction blends, the concentration of free boric acid can be very low, often below detection limits. lube-media.comlube-media.com The validation of quantitative ¹¹B NMR methods has shown a limit of detection (LOD) as low as 0.02% w/w and a limit of quantification (LOQ) of 0.04% w/w, making it a highly sensitive and reliable technique for this purpose. researchgate.netrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for analyzing the bonding within this compound and identifying the structural units present. daneshyari.com

FTIR spectroscopy can identify the characteristic functional groups and bonds. In studies of boron-organic monoethanolamine derivatives, specific absorption bands have been assigned to various vibrations within the molecule. For example, the presence of a B-N bond can be identified using FTIR. The spectra also reveal information about the borate units themselves. Borate networks consist of trigonal [BO₃] and tetrahedral [BO₄] units, which have distinct vibrational modes that can be identified in both FTIR and Raman spectra. daneshyari.com

Wavenumber (cm⁻¹)Assigned Vibration
3192O-H stretch
2892, 1401CH₂ stretch
1582NH₃⁺ bend
1009C-O stretch

This table lists characteristic FTIR absorption bands observed for a boron-organic monoethanolamine derivative. Note that the NH₃⁺ assignment suggests the presence of a salt form in this particular sample, highlighting the complexity of the reaction products. google.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the borate network. The technique is instrumental in analyzing the equilibrium between different species in solution. researchgate.net Together, FTIR and Raman spectroscopy offer a comprehensive view of the bonding environment, confirming the presence of both the organic monoethanolamine structure and the inorganic borate moieties, and helping to elucidate how they are connected. eie.gr

Structural Dynamics and Coordination Geometries

In borate chemistry, the boron atom can exist in either a trigonal planar (three-coordinate) or a tetrahedral (four-coordinate) state. researchgate.net The formation of this compound involves the interaction between boric acid and monoethanolamine. matec-conferences.orgresearchgate.net A key feature of this compound is the intramolecular coordination bond between the electron-donating nitrogen atom of the ethanolamine and the electron-deficient boron atom. researchgate.netplos.org

This B←N coordination bond results in the boron atom adopting a four-coordinate, tetrahedral geometry. researchgate.net This structural transformation from the trigonal planar geometry typical of boric acid to a tetrahedral center is crucial for the compound's stability. researchgate.net Compounds containing a four-coordinate boron atom are known to be significantly more resistant to hydrolysis compared to their three-coordinate counterparts. matec-conferences.orgnih.gov This enhanced hydrolytic stability is attributed to the fact that the boron atom's vacant orbital is occupied by the lone pair of electrons from the nitrogen, making it less susceptible to nucleophilic attack by water. plos.orgnih.gov

Techniques such as ¹¹B-NMR spectroscopy are essential for characterizing this coordination, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. researchgate.netnih.gov The reaction between ethanolamines and BH₃–THF, for example, yields di-N–BH₃ borates where the strong N-coordination is confirmed by a characteristic signal in the ¹¹B-NMR spectrum between +5 and +7 ppm. researchgate.net

When this compound is in an aqueous solution, a dynamic equilibrium exists, leading to the formation of various polyborate anion species. d-nb.info The distribution of these species is influenced by factors such as concentration and pH. scispace.com

¹¹B-NMR spectroscopy is a primary tool for identifying and quantifying these different polyborate structures in solution. d-nb.info Studies on complexes formed from boric acid and ethanolamine show that upon dispersion in water (D₂O), multiple peaks appear in the ¹¹B-NMR spectrum. d-nb.info These peaks correspond to a dynamic equilibrium between different polyborate anions. d-nb.info

Specifically, three characteristic peaks have been identified and assigned to monoborate species [B(OH)₄]⁻, triborate anions [B₃O₃(OH)₄]⁻, and pentaborate anions [B₅O₆(OH)₄]⁻. d-nb.info Deconvolution of the ¹¹B-NMR spectrum for a complex produced from a 1:5 stoichiometric ratio of boric acid to ethanolamine revealed a monoborate:triborate:pentaborate ratio of 24 : 40 : 36. d-nb.info This indicates that the six-membered boroxole ring of the triborate is the most abundant species in that particular aqueous solution. d-nb.info

Table 4: ¹¹B-NMR Deconvolution of Polyborate Species in an Ethanolamine-Borate Solution This table shows the identified polyborate anions and their relative abundance in an aqueous solution of an ethanolamine-borate complex, as determined by ¹¹B-NMR spectroscopy. d-nb.info

Polyborate AnionAssigned ¹¹B-NMR Chemical Shift (ppm)Relative Abundance (%)
Monoborate [B(OH)₄]⁻~124
Triborate [B₃O₃(OH)₄]⁻~1340
Pentaborate [B₅O₆(OH)₄]⁻~1836

Fluxionality in chemistry refers to molecules that undergo dynamic rearrangements among equivalent structures, often observable by spectroscopic methods. Borates derived from ethanolamines exhibit such fluxional behavior due to the nature of the intramolecular coordination. researchgate.net

In the case of the borate formed from boric acid and three equivalents of ethanolamine, the three nitrogen atoms are in a state of fast exchange, coordinating and de-coordinating from the central boron atom. researchgate.netresearchgate.net This dynamic process is evident in ¹H-NMR spectroscopy, where the spectra show no discernible difference between the protons of the coordinated and free ligands. researchgate.netresearchgate.net This coalescence of signals is attributed to a rapid exchange process that averages the chemical environments on the NMR timescale. researchgate.net

The intramolecular nature of this coordination has been demonstrated through model reactions where such intramolecular coordination is not possible. researchgate.net This fluxional behavior is a key characteristic of the boron-nitrogen system in these compounds, highlighting the lability of the B←N dative bond. researchgate.net The electron-deficient nature of boron is a primary driver for its ability to form such multicenter bonds which can lead to fluxionality when certain topological and bonding conditions are met. nih.gov

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of monoethanolamine borate (B1201080), from its basic molecular configuration to its reactive behavior.

DFT calculations are instrumental in determining the three-dimensional geometry and electronic characteristics of monoethanolamine borate. These calculations can optimize the molecular structure to find the most stable conformation, predicting bond lengths, bond angles, and dihedral angles. For instance, DFT has been used for the geometry optimization of complexes formed between polyborates and ethanolamines. uni-konstanz.de The theory helps explain the stability of related amine-boroxine adducts by analyzing ring strain, suggesting that the formation of these adducts leads to improved stability due to lower strain. researchgate.net

The electronic properties, such as the distribution of electron density and the nature of the chemical bonds, are also elucidated through DFT. The method can map the electrostatic potential to identify electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity. The formation of a donor-acceptor bond between the nitrogen atom of monoethanolamine and the boron atom is a key feature that can be modeled. researchgate.net In similar borate esters, the lone pair of electrons on the nitrogen atom forms a coordinate bond with the boron atom, compensating for the electron deficiency of boron. scienceopen.com This interaction is fundamental to the compound's stability and chemical behavior.

Table 1: DFT-Calculated Properties of Boron-Amine Complexes
PropertyDescriptionSignificance
Optimized GeometryCalculated bond lengths, angles, and dihedrals for the lowest energy structure.Provides the foundational molecular structure for understanding all other properties. uni-konstanz.de
Electron Density DistributionMapping of electron-rich and electron-deficient areas on the molecule.Highlights the nucleophilic (N) and electrophilic (B) centers, predicting sites of reaction. scienceopen.com
Molecular Orbitals (HOMO/LUMO)Energy and shape of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the molecule's ability to donate or accept electrons, crucial for reactivity.
Bonding AnalysisCharacterization of the B-N coordinate bond and other covalent interactions.Confirms the nature of the intramolecular coordination that enhances stability. researchgate.net

DFT is a powerful tool for mapping the potential energy surface of chemical reactions, allowing for the simulation of reaction pathways for both the synthesis and hydrolysis of this compound. By calculating the energies of reactants, products, and intermediate transition states, DFT can determine activation energies and reaction mechanisms.

The synthesis of this compound is a condensation reaction between boric acid and monoethanolamine. google.com DFT can model this process by simulating the approach of the reactants, the formation of the B-N and B-O bonds, and the elimination of water. The calculations can identify the transition state structure and its associated energy barrier, providing insight into the reaction kinetics. The reaction is typically performed by heating the components, and controlling the temperature is critical to obtaining the desired product. google.com

Hydrolysis is a key degradation pathway for borate esters. DFT calculations have been used to model the hydrolysis process, which generally involves a nucleophilic attack by a water molecule on the electron-deficient boron atom. scienceopen.com Studies on borate networks show that hydrolysis is significantly more likely in a basic environment. mdpi.com The simulation typically proceeds in steps: the initial attack by water, the formation of an unstable tetrahedral intermediate, and finally the cleavage of a B-O bond. scienceopen.com DFT can calculate the energy profile for this entire pathway, revealing the rate-determining step and the factors that influence the compound's hydrolytic stability. The intramolecular coordination of the nitrogen atom to the boron center in this compound is believed to enhance its resistance to hydrolysis by shielding the boron from attack. scienceopen.com

Table 2: Simulated Parameters for Reaction Pathways
ReactionParameterTypical DFT Finding
Synthesis (Condensation)Reaction MechanismStepwise process involving nucleophilic attack of N on B, followed by water elimination. google.com
Activation Energy (Ea)Calculated energy barrier for the rate-limiting transition state.
HydrolysisReaction MechanismNucleophilic attack of H₂O on the boron atom, forming a tetrahedral intermediate. scienceopen.commdpi.com
Energy ProfileShows relative energies of reactants, transition states, intermediates, and products. mdpi.com

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the proposed molecular structures. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy.

For this compound, DFT can calculate the vibrational modes of the molecule, which helps in assigning the peaks observed in an experimental FTIR spectrum. This is particularly useful for identifying the stretching and bending modes associated with the B-N and B-O bonds, confirming the formation of the complex. Similarly, DFT can predict ¹¹B and ¹³C NMR chemical shifts. uni-konstanz.de In ¹³C NMR studies, the chemical shifts of the carbon atoms in the ethanolamine (B43304) backbone are affected by the interaction with boron; this shift provides clear evidence of complex formation. Comparing the calculated shifts with experimental values helps to confirm the specific structural arrangement of the atoms in the complex. uni-konstanz.de This synergy between theoretical prediction and experimental measurement is crucial for the accurate characterization of the dynamic equilibrium of species present in solutions of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD provides a bridge between the static picture from quantum chemistry and the macroscopic properties of a system, making it ideal for studying the behavior of this compound in solution.

This compound exists in a dynamic equilibrium in aqueous solutions. santos.com MD simulations can model this environment by placing the molecule in a simulation box filled with water molecules and calculating the forces between all atoms. By solving the equations of motion, a trajectory is generated that describes how the positions and velocities of the atoms evolve over time.

These simulations provide insights into the stability of the this compound complex in water. They can track the persistence of the intramolecular B-N bond and analyze the conformational flexibility of the molecule. Studies on pure and aqueous monoethanolamine show that its main dihedral angle tends to remain in gauche conformations in solution, with a significant degree of intramolecular hydrogen bonding. researchgate.net MD simulations can explore whether the formation of the borate complex alters these preferences. The simulations can also assess the stability of potential dimers or larger aggregates, revealing that for monoethanolamine itself, dimer formation in aqueous solution is very limited. researchgate.net

The interactions between this compound and the surrounding water molecules are critical to its properties and function. MD simulations excel at characterizing these non-covalent interactions, particularly hydrogen bonding. By analyzing the simulation trajectory, it is possible to identify the specific atoms involved in hydrogen bonds, calculate their average lifetimes, and build a detailed picture of the solvation shell around the molecule.

Studies on aqueous monoethanolamine solutions have shown that MEA molecules have a high propensity to form associates with each other and with water molecules through hydrogen bonds. mdpi.com MD simulations can quantify these interactions, showing how the hydroxyl and amine groups of the molecule interact with the solvent. mdpi.commdpi.com The simulations can reveal whether water molecules preferentially solvate certain parts of the this compound structure and how this solvation shell influences the stability and reactivity of the complex. researchgate.net This detailed understanding of intermolecular forces is essential for explaining the macroscopic behavior of this compound solutions.

Kinetic Modeling and Mechanistic Prediction

The study of the kinetic modeling and mechanistic prediction of this compound provides crucial insights into its formation, transformation, and degradation. This understanding is fundamental for optimizing synthesis processes and predicting the compound's behavior under various conditions.

Quantitative Analysis of Reaction Rates in Complexation and Degradation

A quantitative analysis of the reaction rates involved in the complexation of boric acid with monoethanolamine and the subsequent degradation of the resulting this compound is essential for controlling its synthesis and predicting its stability. While specific kinetic data for this compound is not extensively available in public literature, general principles of borate ester formation and hydrolysis, along with studies on analogous systems, provide a framework for understanding its kinetic behavior.

The formation of this compound is an exothermic condensation reaction between boric acid and monoethanolamine. The reaction is typically carried out at elevated temperatures, generally in the range of 135–145°C, and results in the formation of the borate ester and water nih.gov. The reaction can be performed with the pure substances or in a solution.

Complexation Kinetics:

The reaction mechanism for the formation of borate esters from boric acid and alcohols or diols has been a subject of computational and experimental studies. The process is understood to involve a nucleophilic attack by the oxygen of a hydroxyl group on the electron-deficient boron atom rsc.org. For amino alcohols like monoethanolamine, the presence of the nitrogen atom introduces the possibility of forming a dative B-N bond, which can influence the reaction pathway and the stability of the product.

Recent theoretical investigations into the esterification of boric acid with diols have proposed a "borate-assisted" mechanism. This pathway suggests that the rate-determining step is not the initial B–O bond formation, but rather the tetrahedral/trigonal exchange of the borate monoester rsc.org. The activation energy for such a process has been calculated to be around 31.5 kJ mol⁻¹ rsc.org. While this study was not on monoethanolamine specifically, it provides a plausible mechanistic framework.

Kinetic studies on the reaction of triethanolamine (B1662121) with boric acid have shown that the resulting triethanolamine borate reacts with methyl iodide following second-order kinetics, with an activation energy of 18.5 kcal/mol researchgate.net. This is significantly slower than the reaction with triethanolamine itself, suggesting that the formation of the borate structure alters the reactivity of the amine group researchgate.net.

Degradation Kinetics:

The primary degradation pathway for borate esters is hydrolysis, which is the reverse of the formation reaction. The stability of boronate esters to hydrolysis is influenced by several factors, including pH, temperature, and the steric environment around the boron atom researchgate.net. Generally, boronate esters are more stable under neutral or slightly acidic conditions and are susceptible to hydrolysis under basic conditions acs.org.

Kinetic models have been developed for the hydrolysis of other boronate esters. For example, a model for the hydrolysis of xylose diboronate ester includes an equilibrium reaction for the hydrolysis and a subsequent conversion of xylose to furfural (B47365) acs.org. While not directly applicable to this compound, this illustrates the type of kinetic modeling that can be employed.

The thermal degradation of alkanolamines has also been studied, indicating that secondary alkanolamines may degrade faster than primary ones eku.edu. This suggests that the ethanolamine moiety within the this compound structure could be susceptible to thermal degradation, although the presence of the borate group will significantly influence its stability.

General Reaction Parameters for Alkanolamine Borate Formation
ParameterDescriptionValue/ObservationReference Compound
Reaction TypeCondensationExothermicThis compound
Typical Reaction TemperatureTemperature range for synthesis135–145°CThis compound nih.gov
Activation Energy (Reaction with Methyl Iodide)Energy barrier for reaction18.5 kcal/molTriethanolamine Borate researchgate.net
Primary Degradation PathwayMechanism of breakdownHydrolysisGeneral Boronate Esters researchgate.net

Development of Predictive Models for Chemical Transformation Pathways

The development of predictive models for the chemical transformation pathways of this compound is a complex endeavor that relies on computational chemistry and machine learning techniques. Currently, there are no publicly available predictive models specifically tailored for this compound. However, general methodologies developed for similar chemical systems can be adapted and applied.

Computational Chemistry Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate the reaction mechanism of this compound formation and degradation. By modeling the potential energy surface, transition states and reaction intermediates can be identified, and activation energies can be calculated. A recent study on the esterification of boric acid with a diol utilized DFT to propose a new mechanistic pathway rsc.org. Similar computational studies on the reaction of boric acid with amino alcohols could elucidate the specific role of the amine group in the reaction with monoethanolamine tesisenred.net.

Ab initio Molecular Orbital Calculations: These methods can provide a comprehensive understanding of the reaction mechanisms at a fundamental level. For instance, such calculations have been used to study the mechanisms of CO2 capture by monoethanolamine, which involves the formation of carbamates and bicarbonates. While a different reaction, the methodological approach is relevant nih.gov.

Machine Learning and QSPR Models:

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to predict the properties and reactivity of molecules based on their structural features. For other classes of compounds, such as amines undergoing oxidative degradation, QSPR models have been created to predict degradation rates with a high degree of accuracy scientific.net. A similar approach could be taken for a series of alkanolamine borates to predict their hydrolysis rates or thermal stability.

Machine Learning Regression: Machine learning algorithms, such as random forest, gradient boosting, and neural networks, can be trained on experimental data to develop predictive models. These models have been successfully applied to predict the N-dealkylation of amine contaminants scribd.com and the hydrolysis rates of esters nih.gov. To develop such a model for this compound, a substantial dataset of kinetic data for a range of related borate esters would be required.

Potential Predictive Modeling Approaches for this compound
Modeling TechniqueApplicationRequired DataPotential Insights
Density Functional Theory (DFT)Mechanistic investigation of formation and degradationMolecular structures of reactants, products, and potential intermediatesReaction pathways, transition state geometries, activation energies
Quantitative Structure-Property Relationship (QSPR)Prediction of reaction rates and stabilityA dataset of experimental kinetic data for a series of related compounds and their molecular descriptorsCorrelation between molecular structure and reactivity, predictive equations for new compounds
Machine Learning RegressionPrediction of degradation rates and transformation pathwaysA large and diverse dataset of experimental outcomes for various reaction conditionsComplex, non-linear relationships between input variables and reaction outcomes

The application of these computational and theoretical methods holds the potential to significantly advance the understanding of this compound's chemical behavior, enabling more efficient synthesis and formulation of products with desired stability and performance characteristics.

Mechanistic Investigations in Advanced Applications

Chemical Modification and Preservation of Lignocellulosic Materials

The efficacy of monoethanolamine borate (B1201080) as a wood preservative lies in its ability to form stable chemical bonds with the components of wood, enhancing its durability and resistance to environmental degradation.

Monoethanolamine borate chemically interacts with the hydroxyl groups of cellulose (B213188), the primary component of wood, to form strong and hydrolytically stable bonds. matec-conferences.org This reaction is a key factor in its effectiveness as a non-leachable wood modifier. The bonding mechanism involves the formation of new chemical linkages between the boron atom of the this compound and the oxygen atoms of the cellulose hydroxyl groups, as well as between the carbon atoms of the cellulose and the oxygen atoms of the modifier. matec-conferences.org

The structure of this compound is crucial to this process. The nitrogen atom in monoethanolamine has a lone pair of electrons that it donates to the boron atom, forming a dative bond. This results in the boron atom having a coordination number of four, which is a more stable configuration than the three-coordinate state found in simple borates like boric acid. matec-conferences.org This four-coordinate structure is fundamental to the formation of hydrolytically stable ester bonds with the hydroxyl groups present in the amorphous regions of cellulose. matec-conferences.org

Studies using X-ray photoelectron spectroscopy (XPS) have confirmed the chemical interaction between this compound and cellulose. Analysis of modified cellulose has shown the presence of both boron and nitrogen atoms even after prolonged extraction with water, which indicates the formation of these stable chemical bonds. matec-conferences.org The appearance of asymmetry in the O1s and C1s XPS peaks of modified cellulose further supports the formation of new B-O and C-O bonds. matec-conferences.org

Table 1: Elemental Composition of Modified Cellulose after Water Extraction

SampleC1s (at. %)O1s (at. %)N1s (at. %)B1s (at. %)
Sample 168.4031.220.340.04
Sample 267.9931.150.460.40
Sample 365.9033.080.540.48

This table is generated based on data from a study on the modification of cellulose with this compound, illustrating the retention of nitrogen and boron after extraction.

A significant challenge in wood preservation is the tendency of modifiers to be leached out by environmental factors, leading to a loss of protective effect. matec-conferences.org this compound addresses this issue through the formation of hydrolytically stable bonds, making it a non-extractable modifier for wood-cellulose materials. matec-conferences.org

The key strategy for enhancing hydrolytic stability lies in the chemical nature of the this compound itself. The four-coordinate boron atom, stabilized by the donor-acceptor bond with the nitrogen atom of monoethanolamine, is crucial for forming ester bonds with cellulose that are resistant to hydrolysis. matec-conferences.org Unlike trivalent boron compounds which form hydrolytically unstable ester bonds due to a vacant atomic orbital on the boron atom, the four-coordinate boron in this compound lacks this vulnerability to nucleophilic attack by water molecules.

Research has demonstrated that even after extended periods of water extraction (e.g., for 3 hours), boron and nitrogen atoms are retained within the modified cellulose, confirming the high degree of fixation. matec-conferences.org This intrinsic stability means that additional complex fixation strategies are not typically required when using this compound for wood modification. The focus is rather on ensuring the optimal reaction conditions for the initial chemical bonding to occur.

Lignin (B12514952), a complex aromatic polymer, has fewer hydroxyl groups compared to cellulose and hemicellulose. However, the available hydroxyls in lignin can also serve as potential reaction sites for this compound. The interaction with all three major wood components contributes to a more thorough and stable modification of the entire wood structure.

The permeability of wood, which is its ability to allow the flow of liquids and gases, can be influenced by preservative treatments. The treatment of wood with aqueous solutions of borates can sometimes increase the hygroscopicity of the wood. However, the chemical bonding of this compound to the wood structure is anticipated to alter the surface chemistry of the cell walls. While specific studies on the effect of this compound on wood permeability are limited, it is plausible that the treatment could affect the porosity and the ease of fluid flow. Any changes in permeability would be dependent on the concentration of the treatment solution and the extent of chemical reaction within the wood structure.

Flame Retardancy Mechanisms in Polymer Systems

This compound also functions as an effective flame retardant in polymer systems, acting through both condensed and gas phase mechanisms to suppress combustion.

In the condensed phase (the solid polymer), this compound contributes to flame retardancy primarily by promoting the formation of a stable, insulating char layer on the surface of the burning material. researchgate.netusda.govnist.govnist.gov This char layer acts as a physical barrier that serves multiple functions:

Thermal Insulation: The char has low thermal conductivity, which insulates the underlying polymer from the heat of the flame. nist.govnist.gov This reduces the rate of pyrolysis, the thermal decomposition of the polymer into flammable volatile compounds.

Mass Transport Barrier: The char layer physically obstructs the escape of these volatile pyrolysis products from the polymer to the gas phase where they would fuel the fire. usda.govnist.gov

Oxygen Barrier: It also limits the diffusion of oxygen from the atmosphere to the polymer surface, which is necessary for combustion.

The mechanism of char promotion by borates involves several chemical processes. Upon heating, borates can form a glassy, vitreous layer that coats and stabilizes the developing char. researchgate.netusda.gov Boron compounds can also act as catalysts for dehydration and cross-linking reactions within the polymer. usda.gov These reactions lead to the formation of a more extensive and thermally stable carbonaceous residue (char) at the expense of flammable volatile production. The formation of borate esters through reaction with hydroxyl groups in the polymer can also contribute to this charring process. researchgate.net

Table 2: General Effects of Boron-Based Flame Retardants in the Condensed Phase

MechanismDescription
Char Promotion Catalyzes dehydration and cross-linking reactions, increasing the amount of carbonaceous residue.
Glassy Layer Formation Forms a molten, glassy film (boron oxide) that coats and stabilizes the char. researchgate.netusda.gov
Thermal Shielding The resulting char layer insulates the underlying polymer from heat. nist.govnist.gov
Barrier Effect Prevents the release of flammable volatiles and the ingress of oxygen. usda.govnist.gov

In addition to its action in the condensed phase, this compound can also inhibit combustion in the gas phase (the flame itself). One of the primary gas phase mechanisms for borates is the release of water vapor at elevated temperatures. nih.gov this compound, containing hydroxyl groups and being applied in aqueous solutions, will release water upon heating. This water vapor has two main effects:

Dilution of Flammable Gases: The release of non-combustible water vapor dilutes the concentration of flammable gases and oxygen in the flame zone, making ignition and sustained combustion more difficult. nih.gov

Cooling Effect: The vaporization of water is an endothermic process, meaning it absorbs heat from the surroundings. This cools the polymer surface and the flame, further slowing the rate of pyrolysis and combustion. nih.gov

Synergistic Interactions with Other Flame Retardant Additives (e.g., Phosphorus-rich Compounds, Metal-based Retardants)

The interaction with phosphorus-rich compounds is a key example of this synergy. mwchemical.commdpi.commdpi.com Boron compounds typically act in the condensed phase by promoting the formation of a stable, insulating char layer on the polymer's surface during combustion. mdpi.com This char acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile gases. mdpi.com Phosphorus-based flame retardants also contribute to char formation. mwchemical.com When used together, boron and phosphorus compounds can enhance the quantity and quality of this protective layer. mdpi.comresearchgate.net The boron component can interact with the degrading polymer to create a cross-linked network, which is further stabilized by the phosphorus compounds, resulting in a more robust and effective barrier against fire. metu.edu.tr Several studies have demonstrated that boron-containing flame retardants have a synergistic effect with phosphorus-containing retardants, improving char formation with efficient barrier properties and increasing the phosphorus content in the condensed phase. mdpi.com

With metal-based retardants , such as magnesium hydroxide (B78521) or aluminum hydroxide, this compound can also display synergistic benefits. researchgate.net Metal hydroxides function primarily by releasing water vapor upon thermal decomposition. mwchemical.comnih.gov This endothermic process cools the polymer surface and dilutes the concentration of flammable gases in the vapor phase. mwchemical.commdpi.com Zinc borate, a related compound, is known to work synergistically with metal hydroxides. researchgate.netresearchgate.net The boron component promotes the formation of a glassy, cohesive char layer, which works in concert with the water release from the metal hydroxide. researchgate.net This combination can lead to improved smoke suppression and enhanced charring, providing a more comprehensive flame retardant solution. mwchemical.comresearchgate.net The addition of borates to a compound containing metal hydroxide can result in synergistic performance benefits, particularly in fire performance. researchgate.net

Flame Retardant SystemComponent AComponent BObserved Synergistic EffectPrimary Mechanism
Boron-Phosphorus This compound (Boron Source)Ammonium (B1175870) Polyphosphate (Phosphorus Source)Enhanced char yield and thermal stability. mdpi.comPromotion of a robust, cross-linked char layer in the condensed phase. mwchemical.commdpi.comresearchgate.net
Boron-Metal Hydroxide This compound (Boron Source)Magnesium HydroxideIncreased Limiting Oxygen Index (LOI) and reduced smoke production. researchgate.netnih.govCombined effect of gas phase cooling (water release) and condensed phase charring. mwchemical.comnih.gov

Influence on Thermal Decomposition Patterns of Substrates

The incorporation of this compound into a polymer matrix significantly alters its thermal decomposition pathway. As a condensed-phase flame retardant, its primary influence is on the chemical reactions occurring in the solid material as it heats up, rather than in the gas phase where combustion occurs. metu.edu.tr

Upon heating, boron compounds can undergo reactions like trans-esterification or condensation with polymers that contain ester, hydroxyl, or amide groups. metu.edu.tr These reactions lead to the formation of a cross-linked, boron-containing network within the polymer structure. metu.edu.tr This cross-linking increases the thermal stability of the material, meaning it requires higher temperatures to begin breaking down. The result is an increase in the amount of residual char left at high temperatures and a corresponding decrease in the production of flammable volatile compounds that fuel a fire. mdpi.com

Polymer SubstrateDecomposition without AdditiveDecomposition with Boron CompoundEffect on Thermal Stability
Poly(lactic acid) (PLA) Random chain scission leading to volatile cyclic oligomers. nih.govCross-linking reactions, formation of a boron network structure. metu.edu.trIncreased thermal stability and char yield. metu.edu.tr
Epoxy Resin Multi-stage degradation with high release of flammable volatiles. researchgate.netFormation of a stable char containing B₂O₃ and MgO (with co-additives), enhancing residue yield. researchgate.netnih.govImproved char stability at high temperatures. mdpi.com
Poly(vinyl chloride) (PVC) Two-stage decomposition, release of HCl followed by charring.Accelerated degradation in a specific temperature range (240-350°C) due to synergistic decomposition, but promotion of char formation. researchgate.netAltered decomposition profile with enhanced final char. researchgate.net

Tribological Mechanisms in Lubricant Formulations

Surface Adsorption and Tribofilm Formation Pathways on Metal Surfaces

In lubricant formulations, this compound functions as an anti-wear and friction-reducing additive primarily through its ability to form a protective film, known as a tribofilm, on metal surfaces. sylzyhg.comresearchgate.net The formation of this film is initiated by the physical and chemical adsorption of the borate ester molecules onto the sliding metal surfaces. researchgate.netmdpi.comnih.gov

The monoethanolamine portion of the molecule contains nitrogen and oxygen atoms, which act as polar heads, creating a strong affinity for the metal substrate. rsc.orghenu.edu.cn This polarity drives the molecules to adsorb onto the surface, creating an initial boundary layer. mdpi.comresearchgate.net Under the high pressure and temperature conditions generated at the contact points (asperities) between sliding surfaces, these adsorbed molecules undergo tribochemical reactions. mdpi.comnih.govnih.gov These reactions lead to the decomposition of the this compound and the subsequent formation of a durable, low-shear-strength tribofilm. researchgate.net

This tribofilm typically contains elements from the additive and the metal surface, such as iron borates, boron oxides, and nitrogen-containing compounds. sylzyhg.comnih.gov This protective layer physically separates the moving surfaces, preventing direct metal-to-metal contact and thereby reducing both friction and wear. researchgate.net The effectiveness of the tribofilm is dependent on the additive's ability to continuously replenish itself on the wear track during operation. nih.gov

Role of Coordination Bonds in Enhancing Lubricity and Wear Resistance

A key structural feature of this compound that contributes to its effectiveness as a lubricant additive is the formation of a coordination bond between the nitrogen atom of the monoethanolamine and the electron-deficient boron atom (N→B). researchgate.netasianpubs.org This intramolecular coordination bond plays a crucial role in the molecule's stability and its performance.

This N→B bond enhances the molecule's resistance to hydrolysis, a significant issue for many borate esters. researchgate.netasianpubs.org By donating its lone pair of electrons, the nitrogen atom helps to satisfy the electron deficiency of the boron atom, making it less susceptible to attack by water molecules. researchgate.netasianpubs.org This improved stability ensures the additive remains effective for longer periods within the lubricant. researchgate.net

Furthermore, this coordination strengthens the adsorption of the additive onto metal surfaces. The stable, polar nature of the coordinated structure facilitates a strong attraction to the metal, which is a prerequisite for forming a resilient tribofilm. researchgate.net During tribochemical reactions, the presence of both boron and nitrogen elements from the additive can lead to the formation of a complex tribofilm containing hard phases like boron nitride (BN) or iron borides, which provide excellent wear resistance. The coordination bond helps to deliver both elements effectively to the sliding interface. sylzyhg.com

Hydrolytic Stability in Tribological Environments and Performance Longevity

The performance longevity of a lubricant additive is critically dependent on its stability within the operating environment, where the presence of water, even in trace amounts, can be detrimental. Borate esters, in general, are known to be susceptible to hydrolysis, where water molecules attack the electron-deficient boron atom, leading to the breakdown of the ester into boric acid and the corresponding alcohol. asianpubs.orgresearchgate.netscientific.netoup.com This degradation can cause the additive to precipitate out of the oil, rendering it ineffective. researchgate.net

This compound is specifically designed to counteract this instability. The presence of the amine (monoethanolamine) allows for the formation of an internal coordination bond with the boron atom. asianpubs.org This coordination shields the boron center from attack by water, significantly improving the hydrolytic stability of the compound. researchgate.netasianpubs.org This enhanced stability is crucial for maintaining the additive's concentration and effectiveness in the lubricant over extended periods, ensuring consistent anti-wear and friction-reducing performance. researchgate.net The ability to resist hydrolysis means that the protective tribofilm can be reliably maintained, even in environments where moisture contamination is a possibility, thus contributing directly to the longevity of the lubricated components. osti.gov

Bioavailability and Metabolic Pathways in Agricultural Systems

In agriculture, this compound serves as a highly soluble and readily available source of boron, an essential micronutrient for plants. google.combioltek.com Boron must be in a form that plants can absorb, typically as undissociated boric acid from the soil solution. wikipedia.org this compound formulations are liquid and water-soluble, which allows for efficient delivery to plants through foliar application or soil fertigation. google.combioltek.com

Once applied, the this compound complex dissociates, releasing boric acid, which is the form of boron taken up by plant roots and leaves. wikipedia.org The bioavailability of boron from this source is generally high due to its solubility. google.com Cellular uptake of boron is mediated by specific transporters. researchgate.net

Inside the plant, boron is not metabolized in the sense of being broken down for energy. Instead, it plays a critical structural and regulatory role. nih.gov One of its primary functions is in the synthesis and structural integrity of the cell wall by cross-linking pectic polysaccharides. nih.gov It is also vital for:

Cell membrane function: Boron is involved in maintaining membrane structure and function. nih.govresearchgate.net

Sugar transport: It facilitates the transport of sugars, which is crucial for energy distribution within the plant. nih.govborax.com

Nitrogen metabolism: Boron plays a role in nitrogen fixation and metabolism. nih.gov

Phenolic metabolism: It is involved in the synthesis and regulation of phenolic compounds. nih.gov

Boron is relatively immobile in the phloem of most plant species, meaning it does not readily move from older to younger tissues. Therefore, a continuous supply is needed for healthy growth, which formulations like this compound are designed to provide. borax.com The monoethanolamine component is an organic molecule that can be metabolized by the plant or soil microbes through common biochemical pathways. Boron itself, being an element, is not degraded but is incorporated into plant structures or remains in ionic form until the plant tissue decomposes. researchgate.net

Mechanisms of Enhanced Nutrient Transport and Uptake in Plants

The transport and uptake of boron in plants is a multifaceted process involving passive diffusion, facilitated transport through channels, and active transport by efflux transporters. Boron is primarily taken up from the soil solution as boric acid. The mechanisms for boron transport across cellular membranes are crucial for its distribution within the plant.

Three primary mechanisms govern the movement of boron in plants:

Passive Diffusion: As an uncharged small molecule, boric acid can passively diffuse across lipid bilayer membranes. frontiersin.orgborates.today

Facilitated Diffusion: This process is mediated by channel proteins, specifically the Nodulin 26-like Intrinsic Proteins (NIPs). NIP5;1, a boric acid channel, has been identified as crucial for boron uptake from the soil, particularly under boron-deficient conditions. nih.gov

Active Transport: Borate efflux transporters, such as BOR1, are responsible for the active transport of boron into the xylem for long-distance transport to the shoots. nih.govnih.goviuss.org This process is essential for preferential distribution to growing tissues.

The formulation of boron as this compound is suggested to enhance its uptake and transport. The organic monoethanolamine component can form a soluble complex with borate, which may facilitate its movement across plant membranes. This complexation can potentially increase the efficiency of both passive and facilitated transport mechanisms, ensuring a more readily available supply of boron to the plant's vascular system for distribution.

Table 1: Key Proteins Involved in Boron Transport

TransporterTypeLocationFunction
NIP5;1Boric acid channelRoot epidermal, cortical, and endodermal cellsFacilitates boron influx into root cells
BOR1Borate efflux transporterPericycle cells of root steleActively transports boron into the xylem
BOR2Borate efflux transporterRoot elongation zoneImportant for root elongation and cell wall formation

Influence on Plant Metabolic Pathways: Pentose (B10789219) Phosphate (B84403) Shunt and Glycolytic Pathways

Boron plays a significant role in the carbon and nitrogen metabolism of plants, and its availability can influence major metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). These pathways are central to energy production and the synthesis of essential precursors for various biomolecules.

Boron stress, both deficiency and toxicity, has been shown to alter the levels of nonstructural carbohydrates, indicating a shift in the fluxes of metabolic pathways. Research suggests that boron toxicity can interfere with the proper functioning of ATP and NADPH in plant metabolism. researchgate.net Since NADPH is a primary product of the oxidative phase of the pentose phosphate pathway, and ATP is a net product of glycolysis, any disruption in their availability points to an impact on these pathways.

The pentose phosphate pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative damage. It also produces precursors for nucleotide and amino acid biosynthesis. The glycolytic pathway is fundamental for carbon metabolism, providing ATP and intermediates for various biosynthetic processes.

By ensuring an optimal supply of boron, this compound may help maintain the balance of these metabolic pathways. An adequate boron level is necessary for the structural integrity of cell walls and membranes, which in turn can affect enzyme activities and transport processes that are integral to glycolysis and the PPP. Boron is involved in the metabolism of nitrogenous compounds and phenols, which are synthesized using intermediates from these pathways. researchgate.netnih.gov

Biochemical Basis of Disease Resistance Enhancement in Plants

The application of boron has been linked to an enhanced disease resistance in plants. This is attributed to boron's role in strengthening various biochemical defense mechanisms. This compound, by providing a readily available source of boron, can contribute significantly to these processes.

One of the primary mechanisms is the reinforcement of the plant cell wall. Boron is essential for the cross-linking of pectic polysaccharides, specifically rhamnogalacturonan II (RG-II), which is a critical component of the primary cell wall. nih.govmdpi.com A stronger cell wall provides a more robust physical barrier against pathogen invasion.

Furthermore, boron is involved in phenol (B47542) metabolism. researchgate.net Phenolic compounds are a diverse group of secondary metabolites that play a crucial role in plant defense. They can act as signaling molecules, phytoalexins (antimicrobial compounds produced by plants in response to infection), and precursors to lignin. Lignin is a complex polymer that is deposited in the cell wall, particularly in response to pathogen attack, making the wall more resistant to degradation by microbial enzymes.

Studies have shown that increased boron concentrations can lead to higher levels of total phenols and increased activity of defense-related enzymes like peroxidase (POX). researchgate.net Peroxidases are involved in a variety of defense responses, including the hypersensitive response (a form of programmed cell death at the site of infection to limit pathogen spread) and the lignification process. By facilitating an optimal supply of boron, this compound can thus bolster the plant's innate immune system at a biochemical level.

Environmental Transformation and Fate

Biodegradation Kinetics and Pathways

Monoethanolamine borate (B1201080) is considered to be readily biodegradable. santos.com The biodegradation process targets the organic component of the molecule, monoethanolamine. The boric acid portion remains as a stable inorganic substance. santos.com

Studies have demonstrated the biodegradability of different formulations of monoethanolamine borate. In a modified Sturm test (OECD 301B), which measures CO₂ evolution, significant degradation was observed over a 28-day period. santos.com

Table 2: Biodegradation of this compound (OECD 301B Test) Source: santos.com

SubstanceDegradation after 28 days10-day windowResult
This compound 1:173%MetReadily biodegradable
This compound 1:375%MetReadily biodegradable

The monoethanolamine (MEA) component can be degraded under both aerobic and anoxic conditions. researchgate.net The degradation pathway can involve the hydrolysis of MEA to ammonia (B1221849). For complete removal, this ammonia needs to undergo further nitrification to nitrite (B80452)/nitrate and subsequent denitrification to nitrogen gas, a process that requires organic carbon sources. researchgate.net MEA itself can serve as an electron donor for the denitrification of nitrite and nitrate. researchgate.net

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound are largely governed by its high water solubility and the properties of its hydrolysis products. santos.com

This compound is expected to be highly mobile in soil. santos.com It does not adsorb significantly to suspended solids or sediments. santos.com This high mobility is due to its dissociation into boric acid, which dissolves readily in water and can move with it through the soil profile. orst.edu

The mobility of boric acid in soil can be influenced by factors such as soil pH and the presence of certain metals. orst.edu Under some conditions, it can leach into groundwater. orst.edu Once in the soil, boric acid can be taken up by plants, for which it is an essential micronutrient. orst.edu However, excessive uptake can lead to phytotoxicity. orst.edu

In aquatic systems, this compound rapidly transforms into boric acid and monoethanolamine. santos.com Boric acid is the predominant form of dissolved boron in surface waters. As a highly soluble and mobile species, it is distributed throughout the water column. Due to its low potential for adsorption to sediment, significant accumulation in the benthic zone is not expected. santos.com Furthermore, this compound has a low potential for bioaccumulation. santos.com The log Kow is less than 3, indicating it does not meet the screening criteria for bioaccumulation. santos.com

Q & A

Q. What are the primary experimental considerations for synthesizing and characterizing monoethanolamine borate in aqueous solutions?

this compound exists exclusively in aqueous solutions due to its equilibrium-dependent stability; removing water alters its molecular structure . For synthesis, maintain precise pH control (e.g., pH 10.5) to stabilize the compound, as deviations may shift equilibrium toward boric acid or ethanolamine . Characterization requires techniques like HPLC to monitor degradation byproducts and validate purity. Include modified Sturm tests (OECD 301B) to confirm biodegradability (73% degradation over 28 days) .

Q. How do environmental fate properties of this compound influence experimental design for ecotoxicological studies?

Its high water solubility (>1,000 g/L) and low log Kow (<3) indicate minimal bioaccumulation, but moderate acute aquatic toxicity (EC50 >1 mg/L for fish and algae) necessitates tiered testing . Design studies using OECD 201/202 guidelines for algae and Daphnia, and account for its transformation into boric acid in water, which requires concurrent analysis of boron speciation .

Q. What methodological steps are critical for preparing borate buffer solutions containing this compound in biochemical assays?

Prepare borate buffers by titrating NaOH into boric acid to achieve pH 9.0–9.23, ensuring ionic strength consistency (e.g., 10–100 mM). Monitor pH stability during experiments, as borate buffers are sensitive to CO2 absorption and temperature fluctuations . Include controls for manganese oxidation interference if studying redox-active systems .

Q. How should researchers handle waste containing this compound to comply with environmental safety protocols?

Collect waste separately and avoid neutralization via simple dilution. Partner with certified waste management firms for borate-specific treatment, as improper disposal risks releasing bioavailable boron into aquatic systems . Document waste volumes and boron concentrations to align with REACH regulatory thresholds .

Advanced Research Questions

Q. What mechanisms explain the inhibitory effect of this compound on the degradation kinetics of N-(phosphonomethyl)glycine?

At concentrations ≥0.02 mol/L, this compound reduces second-order rate constants (kH2O) by 50%, likely due to its low dissociation in solution, which limits free boron ions required for catalytic activity . Use micellar catalysis or pH adjustments (>10.5) to mitigate inhibition, and validate with kinetic modeling (e.g., pseudo-first-order approximations) .

Q. How can researchers resolve contradictions in ecotoxicity data for this compound across different regulatory frameworks?

While EU REACH classifies it as non-PBT (non-persistent, non-bioaccumulative, non-toxic), its moderate acute toxicity to aquatic organisms (EC50 1–100 mg/L) warrants context-specific risk assessments . Apply species sensitivity distribution (SSD) models to extrapolate NOEC values and refine safety thresholds for region-specific ecosystems .

Q. What advanced spectroscopic techniques are recommended for probing the coordination chemistry of this compound in solution?

Use ¹¹B NMR to track boron speciation (e.g., B(OH)₃ vs. B(OH)₄⁻) and FTIR to identify B–N bonding in ethanolamine complexes. Pair with DFT calculations to model equilibrium shifts under varying pH and ionic strength .

Q. How does this compound’s soil mobility impact its application in agrochemical formulations?

Its high soil mobility (log Koc <2) increases leaching risks, requiring encapsulation in slow-release matrices (e.g., silica nanoparticles) to prolong efficacy. Conduct column leaching experiments with OECD 312 guidelines to quantify adsorption-desorption hysteresis .

Methodological Guidance

Q. Designing reproducible experiments with this compound: What parameters must be standardized?

  • pH: Maintain ±0.1 units using calibrated buffers.
  • Temperature: Control within ±1°C to prevent equilibrium shifts.
  • Analytical validation: Include internal standards (e.g., deuterated boric acid) in LC-MS to correct for matrix effects .

Q. How to address gaps in terrestrial toxicity data for this compound?

Propose a tiered testing strategy:

  • Tier 1: Earthworm acute toxicity (OECD 207).
  • Tier 2: Plant growth inhibition (OECD 208) with boron-depleted soils.
  • Tier 3: Mesocosm studies to assess long-term soil microbial impacts .

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